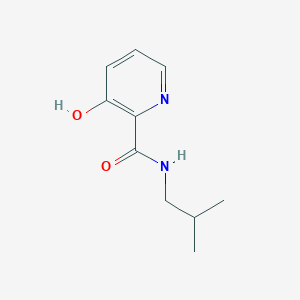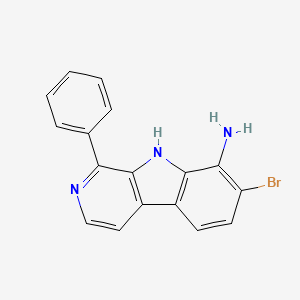
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O4. It is characterized by the presence of a butanoic acid group attached to a phenyl ring substituted with two methoxy groups and one methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxy-3-methylbenzaldehyde and butanoic acid.
Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the benzaldehyde and butanoic acid. This can be achieved through a Grignard reaction or a Friedel-Crafts acylation, followed by oxidation to form the carboxylic acid group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Automation: Automation of reaction monitoring and control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)butanoic acid
- 4-(2-Methoxyphenyl)butanoic acid
- 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid
- 3-(2-Phenoxyphenyl)propanoic acid
Uniqueness
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
185144-06-3 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(2,4-dimethoxy-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O4/c1-9-11(16-2)8-7-10(13(9)17-3)5-4-6-12(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
MYISICAEHRGIDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)CCCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)









